
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound known for its diverse pharmacological properties. This compound is characterized by the presence of a dichlorophenyl group, a pyridinylmethylene group, and a hydrazinoacetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted phenyl derivatives .
科学研究应用
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes in the metabolic pathways of parasites such as Leishmania and Plasmodium, leading to their death . Molecular docking studies have shown that it binds to the active sites of these enzymes, disrupting their normal function .
相似化合物的比较
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- This compound derivatives
- Hydrazine-coupled pyrazole derivatives
Uniqueness
This compound stands out due to its potent antileishmanial and antimalarial activities, which are superior to many standard drugs currently in use . Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
477734-08-0 |
|---|---|
分子式 |
C14H10Cl2N4O2 |
分子量 |
337.2 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-11-2-1-10(7-12(11)16)19-13(21)14(22)20-18-8-9-3-5-17-6-4-9/h1-8H,(H,19,21)(H,20,22)/b18-8+ |
InChI 键 |
KJCRJUBXHFKRGN-QGMBQPNBSA-N |
手性 SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)N/N=C/C2=CC=NC=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NN=CC2=CC=NC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

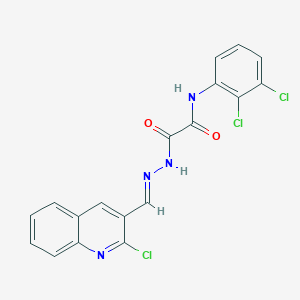
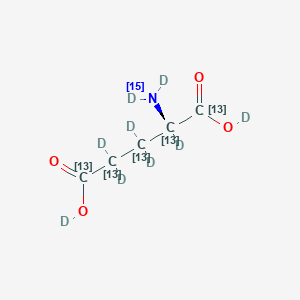
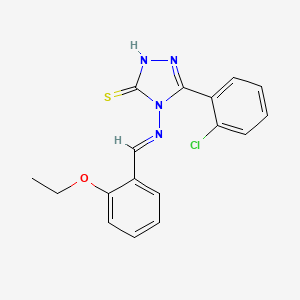


![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
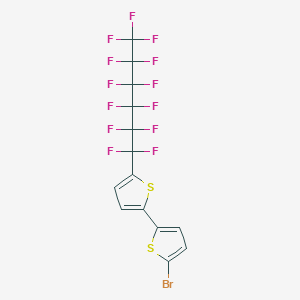
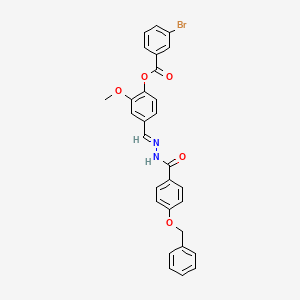

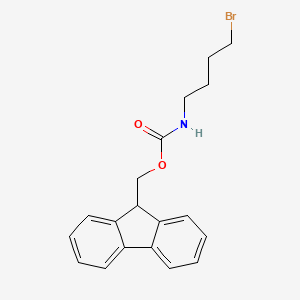

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
